molecular formula C34H24 B1582023 1,2,3,4-Tetraphenylnaphthalene CAS No. 751-38-2

1,2,3,4-Tetraphenylnaphthalene

Cat. No.: B1582023
CAS No.: 751-38-2
M. Wt: 432.6 g/mol
InChI Key: UCTTYTFENYGAPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon with the chemical formula C34H24. It is commonly used in undergraduate teaching laboratories as an introduction to the Diels-Alder reaction, where benzyne acts as the dienophile and tetraphenylcyclopentadienone acts as the diene . This compound is known for its unique structure, which includes four phenyl groups attached to a naphthalene core.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetraphenylnaphthalene plays a role in various biochemical reactions, particularly those involving photochemical transformations. The triplet excited-state of this compound is a primary intermediate in the photochemical transformation of certain compounds, such as 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively studied. Its role in photochemical reactions suggests potential impacts on cell signaling pathways and gene expression. The compound’s interaction with light-sensitive biomolecules could influence cellular metabolism and other light-dependent cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through photochemical interactions. The compound’s triplet excited-state can interact with other molecules, leading to various chemical transformations. These interactions may involve binding to specific biomolecules, resulting in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is sensitive to light and can be used as a photosensitive material . Over time, exposure to light may lead to degradation, affecting its long-term stability and efficacy in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively documented. Like many chemical compounds, it is likely that varying dosages could result in different biological responses, including potential toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Its interactions with transporters or binding proteins could affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

Its activity and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Preparation Methods

1,2,3,4-Tetraphenylnaphthalene can be synthesized through several methods:

    Diels-Alder Reaction: This is the most common method, involving the reaction between benzyne and tetraphenylcyclopentadienone. .

    Industrial Production: In industrial settings, naphthalene and tetraphenyl are added to a reaction vessel and heated under controlled conditions.

Chemical Reactions Analysis

1,2,3,4-Tetraphenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where one or more phenyl groups are replaced by other substituents.

Scientific Research Applications

1,2,3,4-Tetraphenylnaphthalene has several applications in scientific research:

Comparison with Similar Compounds

1,2,3,4-Tetraphenylnaphthalene can be compared with other polycyclic aromatic hydrocarbons, such as:

The uniqueness of this compound lies in its specific arrangement of phenyl groups around the naphthalene core, which imparts distinct photochemical and electronic properties.

Properties

IUPAC Name

1,2,3,4-tetraphenylnaphthalene
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InChI

InChI=1S/C34H24/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-24H
Source PubChem
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InChI Key

UCTTYTFENYGAPP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
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Molecular Formula

C34H24
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DSSTOX Substance ID

DTXSID90226070
Record name Naphthalene, 1,2,3,4-tetraphenyl-
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Molecular Weight

432.6 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 1,2,3,4-Tetraphenylnaphthalene
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CAS No.

751-38-2
Record name 1,2,3,4-Tetraphenylnaphthalene
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